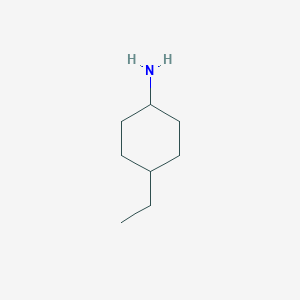

4-Ethylcyclohexanamine

Overview

Description

4-Ethylcyclohexanamine is a cyclic amine with the molecular formula C8H17N

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanamine can be synthesized through several methods. One common approach involves the reduction of 4-ethylcyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethylcyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the amine .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-ethylcyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form 4-ethylcyclohexanol using reducing agents such as LiAlH4 or NaBH4.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, THF as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 4-Ethylcyclohexanone.

Reduction: 4-Ethylcyclohexanol.

Substitution: Various substituted cyclohexylamines depending on the reagent used.

Scientific Research Applications

4-Ethylcyclohexanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of amine-based drugs.

Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Cyclohexylamine: Similar in structure but lacks the ethyl group.

4-Methylcyclohexylamine: Contains a methyl group instead of an ethyl group.

N-Ethylcyclohexylamine: The ethyl group is attached to the nitrogen atom instead of the cyclohexane ring.

Uniqueness: 4-Ethylcyclohexanamine is unique due to the presence of the ethyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature can lead to different biological activities and industrial applications compared to its analogs .

Biological Activity

4-Ethylcyclohexanamine is a cyclic amine compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 127.23 g/mol. Its structure features a cyclohexane ring with an ethyl amine substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors. It may interact with neurotransmitter systems, particularly those involving monoamines, which are crucial for mood regulation and cognitive functions. The compound's amine group allows it to participate in nucleophilic reactions, potentially modulating enzyme activities and receptor functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Stimulation : The compound has been studied for its stimulant properties, which may be beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD).

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.

- Potential Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from oxidative stress, contributing to its therapeutic potential in neurodegenerative diseases.

Study on Neurotransmitter Interaction

In a study examining the interaction of this compound with neurotransmitter receptors, it was found to enhance the release of dopamine in vitro. This effect suggests its potential role as a dopaminergic agent, which could be useful in treating disorders characterized by dopamine deficiency.

Toxicological Assessment

A recent evaluation highlighted the systemic toxicity associated with chronic exposure to this compound. In animal studies, significant vacuolar degeneration was observed in multiple organs following prolonged oral administration. The No Observed Adverse Effect Level (NOAEL) was determined to be 15 mg/kg body weight per day, indicating a threshold for safe exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexanamine | Parent compound without ethyl group | Basic amine properties |

| 4-Methoxycyclohexanamine | Methoxy group instead of ethyl | Potentially different receptor affinity |

| This compound | Ethyl group enhances interaction capabilities | Stimulant and antidepressant effects |

Properties

IUPAC Name |

4-ethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCKANHUYSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946572 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23775-39-5, 42195-97-1 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.